
Beta-Amyloid (6-42)
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Description
Beta-Amyloid (6-42) is a useful research compound. Molecular weight is 3895.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker Development
Beta-Amyloid (6-42) is increasingly recognized as a crucial biomarker for diagnosing and monitoring Alzheimer's disease.
- Cerebrospinal Fluid (CSF) Analysis : Studies have shown that high levels of soluble Aβ42 in CSF are associated with normal cognitive function despite the presence of amyloid plaques in the brain. For instance, a study involving 598 participants demonstrated that higher CSF Aβ42 levels correlated with better neuropsychological performance and larger hippocampal volumes compared to those with mild cognitive impairment (MCI) or AD .
- Plasma Biomarkers : The ratio of plasma Aβ42/Aβ40 has been shown to predict amyloid PET status effectively. In a cohort study, this ratio had a high correspondence with amyloid PET results, making it a potential screening tool for individuals at risk of developing AD .
Biomarker | Normal Cognition | Mild Cognitive Impairment | Alzheimer's Disease |
---|---|---|---|
CSF Aβ42 Levels (pg/ml) | 864.00 | 768.60 | 617.46 |
Plasma Aβ42/Aβ40 Ratio | High | Moderate | Low |
Therapeutic Targets
Beta-Amyloid (6-42) is a focal point for developing therapeutic interventions aimed at reducing amyloid burden in the brain.
- Monoclonal Antibodies : Several clinical trials have investigated monoclonal antibodies targeting Aβ peptides, including aducanumab, which has shown promise in slowing cognitive decline in early AD patients .
- Small Molecule Inhibitors : Research into small molecules that can inhibit the aggregation of Aβ42 is ongoing. These compounds aim to prevent the formation of toxic oligomers that disrupt neuronal function .
Understanding Disease Mechanisms
Research into Beta-Amyloid (6-42) has provided insights into the pathophysiology of Alzheimer's disease.
- Amyloid Cascade Hypothesis : The accumulation of Aβ peptides, particularly Aβ42, is believed to initiate a cascade leading to neurodegeneration. Studies indicate that an imbalance between production and clearance of Aβ42 is an early event in AD pathogenesis .
- Neurotoxicity : Soluble oligomers of Aβ42 have been shown to be neurotoxic, causing deficits in synaptic function and contributing to cognitive decline. Experimental models have demonstrated that these oligomers impair long-term potentiation, a critical mechanism for learning and memory .
Case Studies
Several case studies highlight the clinical relevance of Beta-Amyloid (6-42):
- Case Study 1 : In a longitudinal study of cognitively healthy individuals with elevated CSF Aβ42 levels, participants maintained normal cognitive function over several years despite increasing brain amyloidosis, suggesting a protective role of soluble Aβ42 .
- Case Study 2 : Research involving transgenic mouse models indicated that the presence of Aβ42 significantly accelerated the development of neurofibrillary tangles when combined with mutant tau protein, underscoring its role in disease progression .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting Beta-Amyloid (6-42) in experimental models?
Beta-Amyloid (6-42) detection typically employs immunoassays (e.g., ELISA, Western blot) or mass spectrometry. For reproducibility, ensure protocols include:
- ELISA : Use antibodies specific to Beta-Amyloid (6-42) epitopes; validate cross-reactivity with full-length Aβ isoforms .
- Mass Spectrometry : Optimize sample preparation to avoid fragmentation artifacts; include isotopic labeling for quantification .
- In vivo models : Transgenic mice expressing human APP mutations require characterization of Aβ species via immunohistochemistry . Table 1: Comparison of Detection Methods
Method | Sensitivity | Specificity | Applications |
---|---|---|---|
ELISA | High | Moderate | Quantification in CSF |
Western Blot | Moderate | High | Molecular weight validation |
MS | Very High | Very High | Structural analysis |
Q. How to design experiments to assess Beta-Amyloid (6-42) aggregation kinetics?
Aggregation studies should:
- Use Thioflavin T (ThT) fluorescence to monitor fibril formation in vitro under controlled pH and temperature .
- Include transmission electron microscopy (TEM) to validate fibril morphology .
- Account for solvent composition (e.g., hexafluoroisopropanol) to prevent premature aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions between intracellular vs. extracellular Beta-Amyloid (6-42) in Alzheimer’s pathogenesis?
Conflicting hypotheses (e.g., extracellular plaques vs. intracellular accumulation ) require:
- Longitudinal SILK (Stable Isotope Labeling Kinetics) studies : Track Beta-Amyloid (6-42) turnover in live neurons to distinguish secretion deficits from aggregation .
- Compartment-specific biomarkers : Use subcellular fractionation coupled with LC-MS to quantify Aβ species in cytosolic vs. extracellular pools .
- Genetic models : Compare APP-mutated vs. wild-type neurons to isolate secretion pathways .
Q. What advanced statistical models are suitable for analyzing Beta-Amyloid (6-42) turnover dynamics?
Pharmacokinetic models, such as compartmental modeling , can estimate production/clearance rates:
- Fit time-series SILK data to a two-pool model (neuronal vs. interstitial fluid) .
- Use Bayesian statistics to account for inter-patient variability in large cohorts (e.g., ADNI dataset) . Table 2: Key Parameters in Turnover Models
Parameter | Description | Measurement Technique |
---|---|---|
Production Rate (k₁) | Neuronal Aβ synthesis | SILK with ¹³C-leucine |
Clearance Rate (k₂) | Enzymatic degradation/transport | CSF Aβ40/42 ratio |
Q. How to address discrepancies in Beta-Amyloid (6-42) toxicity assays across cell lines?
- Standardize culture conditions : Control for pH, oxygen levels, and media composition to reduce variability .
- Use isogenic cell lines : CRISPR-edited neurons with controlled APP expression minimize genetic confounding .
- Multi-omics integration : Combine transcriptomics and proteomics to identify toxicity pathways independent of Aβ concentration .
Q. Methodological Considerations
- Reproducibility : Document detailed protocols for Aβ extraction and quantification in supplementary materials, adhering to Beilstein Journal guidelines .
- Ethical compliance : For human studies, ensure IRB approval and informed consent when using CSF/biomarker data .
- Data transparency : Publish raw SILK datasets and statistical code in open-access repositories to facilitate meta-analyses .
Properties
Molecular Weight |
3895.4 |
---|---|
sequence |
HDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
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